molecular formula C21H19N3O4S2 B2798964 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)thiophene-3-carboxamide CAS No. 864940-84-1

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)thiophene-3-carboxamide

Cat. No. B2798964
CAS RN: 864940-84-1
M. Wt: 441.52
InChI Key: WDIIFPDCOWEMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)thiophene-3-carboxamide, also known as DBCO-PEG4-TFP ester, is a chemical compound used in scientific research for bioconjugation and imaging purposes. This compound is a derivative of thiophene, a heterocyclic organic compound that contains a sulfur atom and a five-membered ring. DBCO-PEG4-TFP ester is a highly reactive compound that can selectively bind to biomolecules such as proteins, peptides, and nucleic acids.

Scientific Research Applications

Synthesis and Anticancer Evaluation

Research has shown that compounds structurally related to dihydroquinoline sulfonamides exhibit potent cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF-7. These compounds are synthesized using naphthoquinone derivatives and evaluated for their anticancer potential. Notably, compounds with specific substitutions have displayed remarkable cytotoxic activity while showing low toxicity in normal human kidney cells. These findings suggest that similar compounds, such as the one , could potentially be explored for their anticancer properties (Ravichandiran et al., 2019).

Visible Light-Promoted Synthesis

The synthesis of heterocyclic derivatives, including isoquinoline diones, through visible-light-promoted reactions, demonstrates the chemical versatility and potential applications of these compounds in creating pharmacologically relevant molecules. Such methodologies can be applied to synthesize a wide range of compounds for various biological evaluations (Liu et al., 2016).

Antimicrobial and Antitubercular Activity

Compounds with thiophene and dihydroquinoline cores have been synthesized and evaluated for their antimicrobial and antitubercular activities. This research avenue highlights the potential of these compounds in addressing infectious diseases and the development of new therapeutic agents (Marvadi et al., 2020).

Pharmacological Screening

The synthesis of novel compounds with sulfonyl and quinazolinyl imidazole groups, including those with fluoro-substituted benzothiazoles, for biological and pharmacological screening, signifies the broad spectrum of research applications of these chemical entities. These compounds have been tested for various activities including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic, indicating the wide range of potential pharmacological applications (Patel et al., 2009).

properties

IUPAC Name

2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c22-19(25)17-11-13-29-21(17)23-20(26)15-7-9-16(10-8-15)30(27,28)24-12-3-5-14-4-1-2-6-18(14)24/h1-2,4,6-11,13H,3,5,12H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIIFPDCOWEMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=CS4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)thiophene-3-carboxamide

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